molecular formula C19H16N4O2S B5488669 3-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol

3-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol

Cat. No. B5488669
M. Wt: 364.4 g/mol
InChI Key: YREKFZRIGLNMSO-UHFFFAOYSA-N
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Description

The compound “3-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol” is a derivative of 1,2,4-triazine . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . The structure of this compound is complex, with multiple rings including a benzoxazepine and a triazine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 3-allylthio-5H-[1,2,4]triazino[5,6-b]indole has been carried out by the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide in the NaOH–H2O–DMSO system . This compound was also obtained by a one-pot synthesis from isatin-β-thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazine ring, a benzoxazepine ring, and an allylthio group . The exact structure would need to be determined by methods such as X-ray crystallography .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, halocyclization of a similar compound, allylthio-5H-[1,2,4]-triazino[5,6-b]indole, synthesized the 3-halomethyl-3,10-dihydro-2H-[1,3]thiazolo[3’,2’:2,3][1,2,4]-triazino[5,6-b]indolium halides .

Future Directions

1,2,4-Triazine derivatives, including the compound , have a broad spectrum of biological activities, making them of interest in the search for new therapeutic agents . Future research could focus on further elucidating the biological activities of these compounds and developing them into effective drugs .

properties

IUPAC Name

3-(3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-2-10-26-19-21-18-16(22-23-19)14-8-3-4-9-15(14)20-17(25-18)12-6-5-7-13(24)11-12/h2-9,11,17,20,24H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREKFZRIGLNMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=CC=C4)O)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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